molecular formula C25H19FN2O4 B5189303 methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

Cat. No.: B5189303
M. Wt: 430.4 g/mol
InChI Key: FJRIFFNEUYUWCX-PXLXIMEGSA-N
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Description

Methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is a complex organic compound that features a unique imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of an imidazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazole core is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-[1-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
  • Methyl 4-[(E)-[1-(4-bromophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

Uniqueness

Methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-31-21-13-7-17(8-14-21)23-27-22(15-16-3-5-18(6-4-16)25(30)32-2)24(29)28(23)20-11-9-19(26)10-12-20/h3-15H,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRIFFNEUYUWCX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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